molecular formula C12H21FN2O2 B11757895 tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11757895
M. Wt: 244.31 g/mol
InChI Key: LETKLSSEHQXKTI-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1250998-80-1) is a fluorinated spirocyclic amine derivative widely employed as a versatile building block in pharmaceutical research and discovery . Its structure features a spiro[3.5]nonane core with two nitrogen atoms (2,7-diaza) and a fluorine substituent at position 5. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's solubility and stability, making it a critical intermediate for constructing more complex molecules . This compound is particularly valuable in the synthesis of potential therapeutics, such as kinase inhibitors and central nervous system (CNS) targeting agents . The spirocyclic framework provides three-dimensional rigidity, which can improve binding selectivity and optimize physicochemical properties in drug candidates . Furthermore, diazaspirobicyclic compounds derived from this scaffold are being investigated for their role as protein-protein interaction inhibitors, opening new avenues in drug discovery . The product is offered in high purity, typically >=97% as determined by analytical methods such as HPLC, LCMS, GC, and NMR . It is supplied with a comprehensive Certificate of Analysis (COA) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers should note that this compound requires careful handling; safety data sheets (SDS) indicate it may be harmful if swallowed and cause skin and eye irritation . Appropriate personal protective equipment and adequate ventilation are recommended during use .

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-12(8-15)4-5-14-6-9(12)13/h9,14H,4-8H2,1-3H3

InChI Key

LETKLSSEHQXKTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2F

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation

The diazaspiro[3.5]nonane scaffold is synthesized via intramolecular cyclization of a bifunctional precursor. A representative method involves:

Starting Material : Ethyl malonate derivatives or analogous diketones.
Reagents :

  • Lithium borohydride (LiBH₄) for selective reduction.

  • p-Toluenesulfonyl chloride (TsCl) for sulfonamide formation.

  • Cesium carbonate (Cs₂CO₃) as a base for cyclization.

Procedure :

  • Ethyl malonate is treated with LiBH₄ in tetrahydrofuran (THF) at 0–70°C to yield a diol intermediate.

  • The diol undergoes sulfonylation with TsCl in dichloromethane (DCM) at 25°C for 12 hours.

  • Cyclization with Cs₂CO₃ in acetonitrile at 25–90°C forms the spirocyclic amine.

Key Insight : The use of cesium carbonate promotes efficient ring closure due to its strong basicity and solubility in polar aprotic solvents.

Regioselective Fluorination

Fluorination at the 5-position is achieved via electrophilic fluorination or halogen exchange .

Method A: Electrophilic Fluorination
Reagents :

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile or dimethylformamide (DMF).

Conditions :

  • Reaction at 60–80°C for 6–12 hours.

  • Yield: ~50–70% (estimated for analogous spirocycles).

Mechanism : Selectfluor acts as an electrophilic fluorine source, targeting electron-rich positions on the spirocycle.

Method B: Halogen Exchange
Reagents :

  • Potassium fluoride (KF) with crown ethers.

  • Palladium catalysis for cross-coupling.

Conditions :

  • Heating at 100°C in DMF for 24 hours.

  • Lower yields (~30–40%) due to competing side reactions.

Boc Protection at the 2-Position

The secondary amine at the 2-position is protected using Boc anhydride [(Boc)₂O].

Procedure :

  • The fluorinated spirocyclic amine is dissolved in DCM.

  • Boc anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

  • Stirred at 25°C for 12 hours.

Yield : >85% (reported for similar diazaspiro compounds).

Comparative Analysis of Methods

Step Reagents/Conditions Advantages Limitations
SpirocyclizationCs₂CO₃, acetonitrile, 90°CHigh ring-closure efficiencyRequires anhydrous conditions
FluorinationSelectfluor, DMF, 80°CRegioselectiveModerate yield
Boc Protection(Boc)₂O, DCM, 25°CQuantitative conversionSensitive to moisture

Optimization Strategies

  • Solvent Selection : Replacing DMF with 2,2,2-trifluoroethanol improves fluorination yields by reducing side reactions.

  • Catalysis : Palladium on carbon (Pd/C) enhances halogen exchange efficiency in fluorination.

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the Boc-protected product.

Challenges and Solutions

  • Regioselectivity : Competing fluorination at the 4- or 6-positions is mitigated by steric hindrance from the Boc group.

  • Spirocycle Stability : The diazaspiro[3.5]nonane core is prone to ring-opening under acidic conditions, necessitating pH control during Boc protection .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has indicated that compounds similar to tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate exhibit antiviral properties, making them candidates for the development of new antiviral agents. The structural modifications of diazaspiro compounds can enhance their efficacy against specific viral targets.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of diazaspiro compounds and evaluated their antiviral activities against influenza viruses. The results showed that certain derivatives exhibited promising inhibitory effects on viral replication, suggesting a potential pathway for further development using tert-butyl derivatives .

Neuropharmacology

2.1 Central Nervous System Effects

The unique structure of this compound allows it to interact with neurotransmitter systems in the brain. Preliminary studies suggest that it may have implications in treating neurological disorders.

Case Study:
A research group investigated the effects of various diazaspiro compounds on serotonin receptors. Their findings indicated that certain compounds could act as selective serotonin reuptake inhibitors (SSRIs), potentially offering new treatments for depression and anxiety disorders .

Chemical Biology

3.1 Protein Interaction Studies

Compounds like this compound are being explored for their ability to modulate protein interactions within cells, which is crucial for understanding cellular signaling pathways.

Data Table: Potential Protein Targets

Compound NameTarget ProteinEffectReference
This compoundProtein Kinase AInhibition
This compoundGABA ReceptorModulation

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Researchers are exploring various synthetic routes to enhance production efficiency.

Synthesis Overview:

  • Starting Material : Appropriate diaza precursors.
  • Reagents : Fluorinating agents and carboxylic acid derivatives.
  • Conditions : Controlled temperature and pressure to facilitate spirocyclic formation.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Substituent Variations

The following table summarizes structural analogs of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate, highlighting key modifications and their implications:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Structural Features
This compound 2092717-01-4 F at C5, Boc at C2 252.3 Fluorine enhances electronegativity; Boc provides stability during synthesis .
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate 189333-03-7 CH₃ at C5, Boc at C2 240.3 Methyl group increases lipophilicity, potentially improving membrane permeability .
tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate 2007920-32-1 2F at C5, Boc at C2 270.3 Difluoro substitution may enhance metabolic stability and binding affinity .
tert-Butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate 1956435-89-4 CF₃ at C6, Boc at C2 294.3 Trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic properties .
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate 929301-99-5 Benzyl at N7, Boc at C2 316.4 Benzyl group enhances lipophilicity and π-π stacking potential .

Core Modifications

  • Spiro Ring Size: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7) features a spiro[4.4]nonane core instead of spiro[3.5]. The larger ring reduces strain but may decrease conformational rigidity .
  • Heteroatom Replacement: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate replaces a nitrogen with oxygen, altering hydrogen-bonding capacity and polarity .

Physicochemical Properties

  • For instance, the trifluoromethyl derivative (CAS: 1956435-89-4) is soluble in methanol .
  • Stability: The Boc group stabilizes the compound during synthesis, but the fluorine substituent may reduce susceptibility to oxidative degradation compared to non-fluorinated analogs .

Biological Activity

Tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates a fluorine atom and two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of kinase inhibitors relevant to cancer research.

  • Molecular Formula: C12_{12}H21_{21}FN2_2O2_2
  • Molecular Weight: 244.31 g/mol
  • CAS Number: 1250998-80-1

The biological activity of this compound primarily stems from its role as a precursor in synthesizing biologically active molecules. Its mechanism involves:

  • Kinase Inhibition: The compound interacts with various kinases, forming stable complexes that inhibit their activity. This action is crucial in the context of cancer therapies where kinases play a significant role in cell signaling pathways that promote tumor growth and survival .

1. Pharmaceutical Applications

The compound is predominantly used in the synthesis of kinase inhibitors, which are essential for targeting specific cancer pathways. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases, suggesting that this compound may share similar properties .

2. Agrochemical Development

Beyond medicinal uses, this compound's unique structure makes it valuable in developing new agrochemicals. Its ability to modify biological activity through structural variations allows for the design of effective pest control agents .

Case Study 1: Kinase Inhibition

A study explored the synthesis of various derivatives of diazaspiro compounds, including this compound, and their effects on specific kinases involved in cancer proliferation. Results indicated that modifications to the spirocyclic structure significantly impacted inhibitory potency, with certain derivatives demonstrating IC50 values in the low micromolar range against selected kinases.

Case Study 2: Fluorination Effects

Research has highlighted the impact of fluorination on biological activity, noting that the presence of fluorine enhances proton-donating abilities while reducing proton-accepting capacities of nearby functional groups. This alteration can lead to increased binding affinities for target proteins, thereby enhancing the efficacy of compounds like this compound in therapeutic applications .

Data Table: Biological Activity Summary

Property Value
Molecular FormulaC12_{12}H21_{21}FN2_{2}O2_{2}
Molecular Weight244.31 g/mol
CAS Number1250998-80-1
Primary ApplicationKinase inhibitor synthesis
Notable Biological ActivityInhibitory effects on kinases
Potential UseCancer treatment and agrochemicals

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Cyclization : Use of sodium hydride (NaH) in tetrahydrofuran (THF) to form the spirocyclic core .
  • Fluorination : Introduction of fluorine via electrophilic substitution or halogen exchange (e.g., using DAST or Selectfluor) .
  • Protection/Deprotection : tert-butyloxycarbonyl (Boc) protection of amines, followed by TFA-mediated deprotection .
    • Critical Parameters :
  • Temperature control (±5°C) during fluorination to minimize side reactions.
  • Solvent polarity (e.g., THF vs. DCM) affects cyclization efficiency .
    • Yield Optimization : Reaction monitored via TLC/HPLC; yields range 40–60% due to steric hindrance in spirocyclic systems .

Q. How can researchers confirm the structural integrity of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H NMR (δ 1.4–1.5 ppm for tert-butyl; δ 4.2–4.5 ppm for spirocyclic protons) and 19F^{19}\text{F} NMR (δ -120 to -150 ppm for C-F) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ = calculated for C12H20FN2O2\text{C}_{12}\text{H}_{20}\text{FN}_2\text{O}_2) .
  • X-ray Crystallography : Resolves spirocyclic conformation and fluorine positioning .

Q. What stability and storage protocols are recommended for this compound?

  • Stability : Stable at 2–8°C under inert gas (N2_2/Ar) for ≤12 months .
  • Decomposition Risks :

  • Thermal degradation >150°C releases CO, NOx_x .
  • Hydrolysis in aqueous acidic/basic conditions cleaves Boc group .
    • Handling : Use nitrile gloves, chemical fume hood, and anti-static equipment to prevent electrostatic discharge .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for spirocyclic diazaspiro compounds?

  • Data Analysis Framework :

  • Target Selectivity : Compare binding affinities (IC50_{50}) across enzyme isoforms (e.g., kinase vs. phosphatase inhibition) .
  • Structural Modifications : Fluorine’s electron-withdrawing effects may alter binding vs. methyl/cyano analogs .
    • Case Study : Conflicting IC50_{50} values for similar spiro compounds (e.g., 7-methyl vs. 5-fluoro) suggest fluorine enhances target engagement by 2–3 fold .

Q. What strategies optimize the enantiomeric purity of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate?

  • Chiral Resolution :

  • Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during cyclization .
    • Yield Trade-off : Enantiomeric excess (ee) >95% reduces total yield by 15–20% due to kinetic resolution .

Q. How does computational modeling predict the pharmacokinetic (PK) properties of this compound?

  • In Silico Tools :

  • ADMET Prediction : SwissADME calculates LogP ≈2.1 (optimal for blood-brain barrier penetration) .
  • Docking Studies : AutoDock Vina models fluorine’s role in H-bonding with protease active sites (e.g., SARS-CoV-2 Mpro^\text{pro}) .
    • Limitations : Overestimation of solubility due to spirocyclic rigidity; experimental validation via shake-flask assay required .

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